(S)-Di-tert-butyl 2-aminopentanedioate hydrochloride

Chiral purity Enantiomeric identity Peptide coupling

(S)-Di-tert-butyl 2-aminopentanedioate hydrochloride (CAS 32677-01-3), also designated as L-glutamic acid di-tert-butyl ester hydrochloride or H-Glu(OtBu)-OtBu·HCl, is a chiral amino acid derivative of the L-glutamate series with both α- and γ-carboxyl groups protected as tert-butyl esters and formulated as the hydrochloride salt. With molecular formula C₁₃H₂₆ClNO₄ and molecular weight 295.80 g/mol, this compound is a white to off-white crystalline solid exhibiting a specific rotation of [α]D²⁰ = +22 ± 2° (C=1, MeOH), confirming the (S)-absolute configuration.

Molecular Formula C13H26ClNO4
Molecular Weight 295.80 g/mol
CAS No. 32677-01-3
Cat. No. B555040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Di-tert-butyl 2-aminopentanedioate hydrochloride
CAS32677-01-3
Synonyms32677-01-3; L-Glutamicaciddi-tert-butylesterhydrochloride; (S)-Di-tert-butyl2-aminopentanedioatehydrochloride; H-Glu(OtBu)-OtBu.HCl; H-GLU(OTBU)-OTBUHCL; NSC94681; H-Glu(OtBu)-OtBuinvertedexclamationmarkcurrencyHCl; di-tert-butyll-glutamatehydrochloride(1:1); ditert-butyl(2S)-2-aminopentanedioatehydrochloride; 1,5-di-tert-butyl(2S)-2-aminopentanedioatehydrochloride; L-Glutamicacid,bis(1,1-dimethylethyl)ester,hydrochloride; C13H26ClNO4; H-Glu(OtBu)-OtBuCl; PubChem16067; AC1Q5XIZ; H-Glu(OtBu)-OtBu?HCl; AC1L4L1A; H-Glu(OBut)-OBut??HCl; SCHEMBL18476; KSC222I7J; G7501_SIGMA; 73134_FLUKA; CTK1C2474; LFEYMWCCUAOUKZ-FVGYRXGTSA-N; MolPort-003-938-785
Molecular FormulaC13H26ClNO4
Molecular Weight295.80 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl
InChIInChI=1S/C13H25NO4.ClH/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6;/h9H,7-8,14H2,1-6H3;1H
InChIKeyLFEYMWCCUAOUKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S)-Di-tert-butyl 2-aminopentanedioate Hydrochloride (CAS 32677-01-3): Core Identity and Procurement-Relevant Profile


(S)-Di-tert-butyl 2-aminopentanedioate hydrochloride (CAS 32677-01-3), also designated as L-glutamic acid di-tert-butyl ester hydrochloride or H-Glu(OtBu)-OtBu·HCl, is a chiral amino acid derivative of the L-glutamate series with both α- and γ-carboxyl groups protected as tert-butyl esters and formulated as the hydrochloride salt [1]. With molecular formula C₁₃H₂₆ClNO₄ and molecular weight 295.80 g/mol, this compound is a white to off-white crystalline solid exhibiting a specific rotation of [α]D²⁰ = +22 ± 2° (C=1, MeOH), confirming the (S)-absolute configuration . It serves as a key synthetic intermediate in two high-value application domains: the preparation of substance P antagonistic peptides and the synthesis of prostate-specific membrane antigen (PSMA)-targeted molecular imaging probes .

Why Generic Substitution Fails for (S)-Di-tert-butyl 2-aminopentanedioate Hydrochloride: Stereochemical and Physicochemical Non-Interchangeability


Interchanging (S)-di-tert-butyl 2-aminopentanedioate hydrochloride with its (R)-enantiomer (CAS 172793-31-6), its free base (CAS 16874-06-9), or alternative ester-protected glutamate derivatives without rigorous validation introduces quantifiable risks to experimental reproducibility and downstream biological outcomes. The (S)- and (R)-enantiomers exhibit opposite specific rotations (+22° vs −25°) and, when incorporated into PSMA-targeting probes or peptide antagonists, the stereochemistry at the glutamate α-carbon directly governs receptor binding affinity and target selectivity . The hydrochloride salt form confers methanol solubility (50 mg/mL) and a defined melting point range (118–122 °C), whereas the free base (mp 139–141 °C, decomp.) lacks the counterion necessary for consistent stoichiometric handling in coupling reactions . Substitution with dimethyl or dibenzyl ester analogs yields markedly different pharmacological profiles in neurokinin receptor assays, with only the di-tert-butyl ester conferring potent NK-1 antagonist activity [1].

Quantitative Differentiation Evidence for (S)-Di-tert-butyl 2-aminopentanedioate Hydrochloride vs. Closest Comparators


Absolute Stereochemical Assignment: (S)-Enantiomer vs. (R)-Enantiomer by Specific Optical Rotation

The (S)-configured target compound (CAS 32677-01-3) exhibits a specific rotation of [α]D²⁰ = +22 ± 2° (C=1, MeOH) or +22.0 to +26.0 deg (C=1, ethanol), whereas the (R)-enantiomer (CAS 172793-31-6) measures [α]D²⁰ = −25 ± 2° (C=1, EtOH) . This near-mirror-image optical rotation difference (Δ ≈ 47° in magnitude) provides a direct, instrumentally verifiable criterion for enantiomeric identity and chiral purity confirmation, critical when the (S)-configuration is required for biological target engagement .

Chiral purity Enantiomeric identity Peptide coupling

PSMA-Targeted PET Imaging: In Vivo Tumor Uptake and Background Contrast from Probe Synthesized Using This Intermediate

H-Glu(OtBu)-OtBu hydrochloride serves as the key intermediate for synthesizing PSMA probe 5, which after ¹⁸F radiolabeling ([Al¹⁸F]5) produced a PC3-PIP tumor uptake of 4.6% ID/g at 1 hour post-injection with background as low as 0.04% ID/g in PET imaging experiments in mice . The hydrochloride salt's defined stoichiometry and methanol solubility facilitate reproducible coupling in the multi-step probe assembly, yielding a tumor-to-background ratio exceeding 100:1 in this model . This performance parameter is specific to probes constructed from the (S)-di-tert-butyl glutamate scaffold; the stereochemistry and protecting group architecture are integral to PSMA active-site recognition.

PSMA Prostate cancer imaging PET/SPECT Tumor-to-background ratio

Substance P Antagonist Pharmacology: Di-tert-butyl Ester vs. Dimethyl and Dibenzyl Ester Analogs in NK-1 Receptor Assays

In a systematic structure-activity study of [Orn⁶]-SP₆₋₁₁ analogs, replacement of the Met¹¹-NH₂ residue with the di-tert-butyl ester of glutamic acid yielded potent antagonists at the NK-1 receptor type, whereas the corresponding dimethyl ester analog behaved as a selective full agonist and the dibenzyl ester showed weaker antagonist potency [1]. All three analogs were tested in three in vitro preparations representative of NK-1, NK-2, and NK-3 receptors (guinea pig ileum, rat colon, rat portal vein) . The di-tert-butyl substitution specifically conferred antagonist character, establishing this protecting group architecture—and by extension the (S)-di-tert-butyl 2-aminopentanedioate building block—as functionally non-substitutable in antagonist design.

Substance P antagonist Neurokinin receptor NK-1 Peptide SAR

Hydrochloride Salt vs. Free Base: Melting Point, Solubility, and Handling Discrimination for Synthetic Workflows

The hydrochloride salt (target compound) exhibits a melting point of 118–122 °C and is soluble in methanol at 50 mg/mL, whereas the corresponding free base (CAS 16874-06-9) melts with decomposition at 139–141 °C and lacks a defined counterion for stoichiometric control . The hydrochloride form enables direct weighing and dissolution for solution-phase coupling without requiring in situ salt formation or pH adjustment, a practical advantage in multi-step PSMA probe and peptide synthesis protocols .

Salt form selection Solubility Coupling efficiency Solid-phase peptide synthesis

Commercial Purity Grades: ≥99% (HPLC) Availability vs. Industry Baseline ≥97% and Procurement Implications

The target compound is commercially available at multiple purity tiers: ≥99% (HPLC) from specialty suppliers, ≥98% (T, precipitation titration) from TCI, and ≥97% (HPLC) as a common baseline . The (R)-enantiomer (CAS 172793-31-6) has a reported minimum purity specification of 95% from certain vendors . For PSMA probe synthesis and GMP peptide manufacturing, the availability of a ≥99% (HPLC) grade directly reduces the impurity burden carried into subsequent coupling steps, minimizing the need for post-synthesis purification of the final probe or peptide construct.

Purity specification HPLC grade GMP peptide synthesis Quality assurance

Procurement-Driven Application Scenarios for (S)-Di-tert-butyl 2-aminopentanedioate Hydrochloride


PSMA-Targeted Molecular Imaging Probe Development (PET/SPECT)

In the synthesis of ¹⁸F- or ⁶⁸Ga-labeled PSMA-targeted probes for prostate cancer diagnostic imaging, (S)-di-tert-butyl 2-aminopentanedioate hydrochloride serves as the glutamate-urea-lysine (GUL) scaffold precursor. Quantitative in vivo PET data demonstrate that probes constructed from this intermediate achieve PC3-PIP tumor uptake of 4.6% ID/g with background as low as 0.04% ID/g, yielding a tumor-to-background ratio exceeding 100:1 . The (S)-stereochemistry is essential for PSMA active-site recognition, and the hydrochloride salt form ensures reproducible stoichiometry in the initial carbonyldiimidazole-mediated urea bond formation step [1].

Substance P Antagonist Peptide Synthesis (NK-1 Receptor Pharmacology)

For the solid-phase or solution-phase synthesis of substance P C-terminal hexapeptide antagonists, this compound provides the di-tert-butyl-protected L-glutamate residue that confers NK-1 antagonism. Pharmacological differentiation data show that the di-tert-butyl ester substitution yields potent NK-1 antagonism, whereas the corresponding dimethyl ester produces NK-1 agonism—a qualitative functional switch that makes building block selection pharmacologically deterministic . The compound's methanol solubility (50 mg/mL) supports homogeneous coupling conditions [1].

Chiral Peptide and Peptidomimetic Library Synthesis Requiring Defined L-Glutamate Stereochemistry

In any multi-step synthetic sequence where the (S)-configuration at the glutamate α-carbon must be preserved and verified, this compound's well-characterized specific rotation (+22 ± 2°, C=1, MeOH) provides an incoming QC checkpoint that its (R)-enantiomer (CAS 172793-31-6, [α]D = −25 ± 2°) cannot satisfy . The orthogonal tert-butyl ester protection on both α- and γ-carboxyl groups enables selective deprotection strategies in Fmoc/tBu solid-phase peptide synthesis workflows [1].

High-Purity API Intermediate Manufacturing Requiring ≥99% HPLC Specification

For cGMP or GMP-like manufacturing of peptide-based active pharmaceutical ingredients, the availability of this compound at ≥99% (HPLC) purity from qualified suppliers reduces the impurity profile carried into regulatory starting material declarations . Compared to the ≥95% minimum specification reported for the (R)-enantiomer from certain vendors, the tighter purity envelope of the (S)-form minimizes the need for incoming re-purification, directly reducing process development timelines and cost of quality [1].

Quote Request

Request a Quote for (S)-Di-tert-butyl 2-aminopentanedioate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.